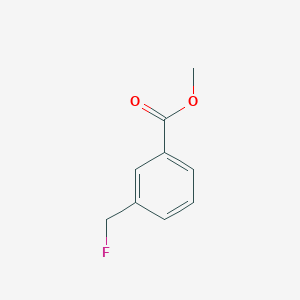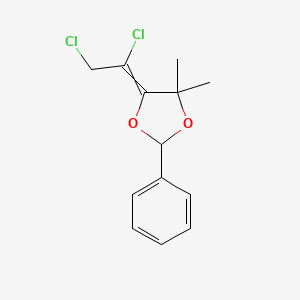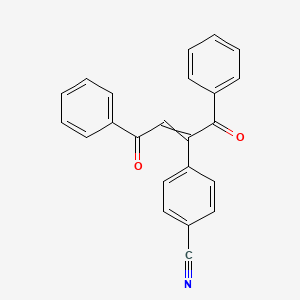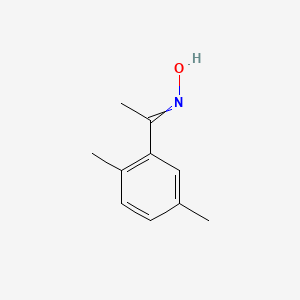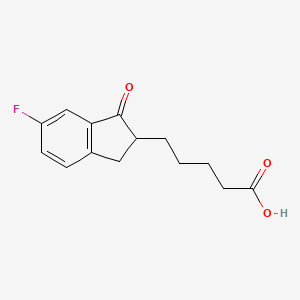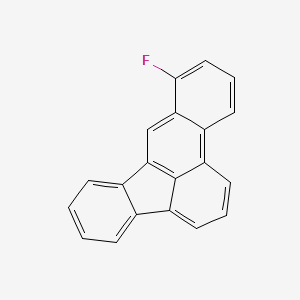
3-Chloro-1,1-dinitropropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1-dinitropropane-1,2-diol is an organic compound with the molecular formula C3H5ClN2O6 It is known for its unique chemical structure, which includes a chloro group and two nitro groups attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-dinitropropane-1,2-diol typically involves the nitration of 3-chloropropane-1,2-diol. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent decomposition and ensure the selective formation of the dinitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction parameters. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-dinitropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro oxides.
Reduction: Formation of 3-amino-1,1-dinitropropane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1,1-dinitropropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-dinitropropane-1,2-diol involves its interaction with molecular targets through its reactive nitro and chloro groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and redox reactions, which can affect cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-propanediol: Similar structure but lacks the nitro groups.
2-Bromo-2-nitropropane-1,3-diol: Contains a bromine atom instead of chlorine and has a different arrangement of nitro groups.
1,2-Dichloro-1,2-dinitroethane: Similar nitro and chloro groups but with a different carbon backbone.
Uniqueness
3-Chloro-1,1-dinitropropane-1,2-diol is unique due to the presence of both chloro and nitro groups on a propane-1,2-diol backbone
Properties
CAS No. |
88085-24-9 |
|---|---|
Molecular Formula |
C3H5ClN2O6 |
Molecular Weight |
200.53 g/mol |
IUPAC Name |
3-chloro-1,1-dinitropropane-1,2-diol |
InChI |
InChI=1S/C3H5ClN2O6/c4-1-2(7)3(8,5(9)10)6(11)12/h2,7-8H,1H2 |
InChI Key |
UQUYMFXCGAZHKC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C([N+](=O)[O-])([N+](=O)[O-])O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
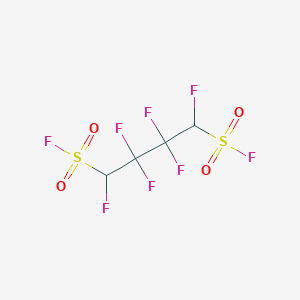
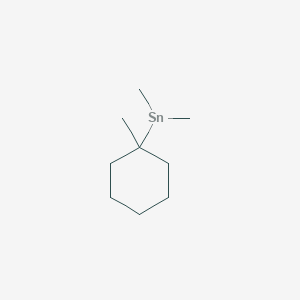
![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
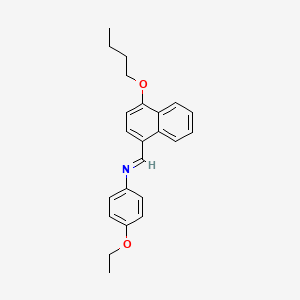
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
